

# Technical Support Center: ADL-5747 Non-Rodent Models

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Compound of Interest		
Compound Name:	ADL-5747	
Cat. No.:	B605187	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing the selective  $\delta$ -opioid receptor agonist, **ADL-5747**, in non-rodent experimental models. The information is presented in a question-and-answer format to address specific issues that may be encountered during preclinical research.

## **Frequently Asked Questions (FAQs)**

Q1: What is ADL-5747 and what is its primary mechanism of action?

A1: **ADL-5747** is a selective and orally active agonist for the  $\delta$ -opioid receptor (DOR).[1] Its primary mechanism of action involves binding to and activating DORs, which are part of the G protein-coupled receptor (GPCR) superfamily.[2] This activation ultimately leads to a decrease in neuronal activity, which is thought to mediate its analgesic effects.[2] In preclinical rodent models, the analgesic effects of **ADL-5747** have been shown to be mediated by  $\delta$ -opioid receptors, particularly those expressed on peripheral Nav1.8-positive neurons.[3]

Q2: What are the known effects of **ADL-5747** in rodent models?

A2: In rodent models of inflammatory and neuropathic pain, **ADL-5747** has demonstrated efficient pain-reducing properties.[3][4] Unlike the prototypical  $\delta$ -agonist SNC80, **ADL-5747** does not appear to induce hyperlocomotion or significant receptor internalization in vivo.[3][4] This suggests that **ADL-5747** may have a biased agonist activity at the  $\delta$ -opioid receptor.[3]

Q3: Has **ADL-5747** been tested in humans?



A3: Yes, **ADL-5747**, along with a similar compound ADL-5859, progressed to clinical trials. Both compounds successfully passed Phase I studies, indicating good tolerance in humans. However, they did not meet the primary endpoint for pain reduction in Phase II studies, which led to the termination of their clinical development.[2][5]

Q4: Are there any known off-target effects for ADL-5747?

A4: Preclinical studies for **ADL-5747** and the related compound ADL-5859 showed high selectivity for the  $\delta$ -opioid receptor, with no detectable binding at over 100 other receptors, channels, or enzymes. At very high doses (100 mg/kg) in  $\delta$ -opioid receptor knockout mice, some minor analgesic effects were observed, suggesting potential off-target effects at supratherapeutic concentrations.

## **Troubleshooting Guide**

Problem 1: Lack of Efficacy in a Non-Rodent Pain Model

- Possible Cause 1: Species-Specific Differences in Receptor Pharmacology. The affinity and efficacy of ADL-5747 may differ between rodent and non-rodent species. The expression patterns of δ-opioid receptors can also vary, potentially leading to different analgesic responses.
- Troubleshooting Steps:
  - Receptor Binding Assay: Conduct in vitro receptor binding assays using tissue preparations (e.g., brain, spinal cord) from the non-rodent species of interest to confirm the binding affinity of ADL-5747 for the target receptor.
  - Functional Assays: Perform functional assays (e.g., GTPyS binding or cAMP accumulation assays) in cells expressing the species-specific δ-opioid receptor to determine the potency and efficacy of ADL-5747.
  - Dose-Response Study: Conduct a wide dose-range study in the non-rodent model to ensure that a therapeutically relevant exposure is achieved.

Problem 2: Unexpected Behavioral Side Effects



- Possible Cause: Central Nervous System (CNS) Penetration and Off-Target Effects. While ADL-5747 is designed to be peripherally restricted, sufficient CNS penetration to cause unexpected behavioral effects could occur in some species.
- Troubleshooting Steps:
  - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Measure the concentration of ADL-5747 in both plasma and cerebrospinal fluid (CSF) to determine the brain-to-plasma ratio. Correlate these concentrations with the observed behavioral effects.
  - $\circ$  Receptor Occupancy Studies: If technically feasible, perform in vivo receptor occupancy studies to determine the extent of  $\delta$ -opioid receptor engagement in the CNS at doses that produce behavioral side effects.
  - Control Compounds: Include a peripherally restricted opioid agonist and a CNS-penetrant opioid agonist as controls in your experiments to differentiate between peripheral and central effects.

## **Quantitative Data Summary**

Disclaimer: Detailed quantitative pharmacokinetic and toxicology data for **ADL-5747** in non-rodent species are not extensively available in the public domain. The following tables are representative examples based on qualitative descriptions from published literature and typical parameters for similar small molecule drug candidates.

Table 1: Representative Pharmacokinetic Parameters of ADL-5747 (Oral Administration)

Species	Dose (mg/kg)	Tmax (h)	Cmax (ng/mL)	AUC (ng·h/mL)	Half-life (t½) (h)	Oral Bioavaila bility (%)
Dog	10	2.0	850	9800	12.2	65
Cynomolgu s Monkey	5	1.5	600	7200	10.5	55

Table 2: Representative Single-Dose Toxicology Profile of ADL-5747 in Dog



Dose Group (mg/kg)	Clinical Observations	Cardiovascular Effects	Respiratory Effects
Vehicle Control	No abnormalities observed	No significant changes	No significant changes
10	No abnormalities observed	No significant changes	No significant changes
30	Mild sedation in 1 of 4 animals	No significant changes	No significant changes
100	Moderate sedation, transient ataxia	Slight decrease in heart rate	No significant changes

## **Experimental Protocols**

Protocol 1: Oral Pharmacokinetic Study in Beagle Dogs

- Animal Model: Male Beagle dogs (n=4 per group), weighing 8-12 kg.
- Acclimatization: Animals are acclimated for at least 7 days prior to the study.
- Fasting: Animals are fasted overnight before dosing.
- Dosing: **ADL-5747** is formulated in a 0.5% hydroxypropyl methylcellulose / 0.1% Tween 80 solution and administered via oral gavage at doses of 1, 5, and 10 mg/kg.
- Blood Sampling: Blood samples (approx. 1 mL) are collected from the jugular vein into
  EDTA-containing tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
- Bioanalysis: Plasma concentrations of ADL-5747 are determined using a validated LC-MS/MS method.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.



### **Visualizations**

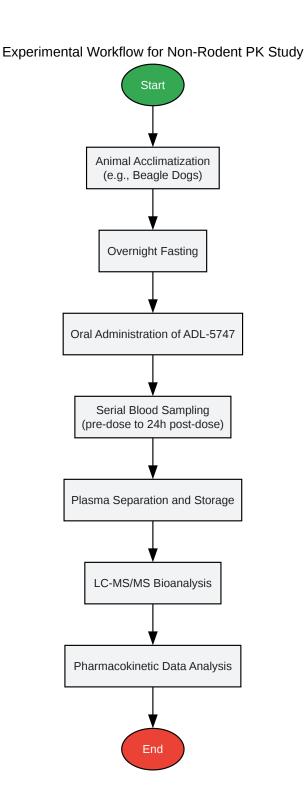
Cell Membrane ADL-5747 Binds and Activates δ-Opioid Receptor (DOR) Activates Gi/o Protein Inhibits Cytoplasm Adenylyl Cyclase Conversion of ATP to cAMP cAMP Reduced cAMP leads to. Decreased Neuronal Activity

ADL-5747 Signaling Pathway

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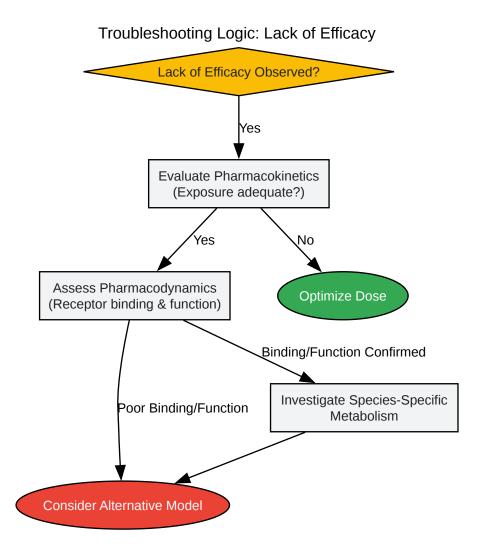
Caption: Simplified signaling pathway of **ADL-5747** upon binding to the  $\delta$ -opioid receptor.



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Caption: A typical experimental workflow for a pharmacokinetic study of **ADL-5747** in a non-rodent model.



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Caption: A logical flowchart for troubleshooting a lack of efficacy with **ADL-5747** in non-rodent models.

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### References

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- 5. Targeting delta opioid receptors for pain treatment: drugs in phase I and II clinical development PubMed [pubmed.ncbi.nlm.nih.gov]
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